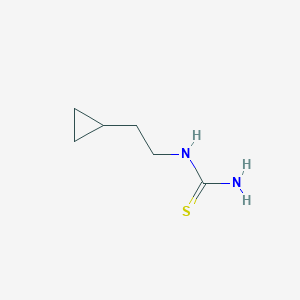
(2-Cyclopropylethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropylethyl)thiourea, also known as CPEU, is a chemical compound used in scientific experiments. It is a thiourea derivative with a molecular formula of C6H10N2S and a molecular weight of 146.22 g/mol. The IUPAC name for this compound is N-(2-cyclopropylethyl)thiourea .
Molecular Structure Analysis
The InChI code for (2-Cyclopropylethyl)thiourea is 1S/C6H12N2S/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9) . The molecular weight of this compound is 144.24 .Physical And Chemical Properties Analysis
(2-Cyclopropylethyl)thiourea is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Properties
“(2-Cyclopropylethyl)thiourea” exhibits antibacterial activity, making it relevant in the fight against bacterial infections. Researchers have investigated its effectiveness against various strains, and it may serve as a potential antibacterial agent in pharmaceutical applications .
Antioxidant Effects
Antioxidants play a crucial role in protecting cells from oxidative damage. This compound has been studied for its antioxidant properties, which could contribute to preventing oxidative stress-related diseases .
Anticancer Potential
Cancer research has explored the impact of “(2-Cyclopropylethyl)thiourea” on cancer cells. Its ability to inhibit tumor growth and induce apoptosis (programmed cell death) makes it an intriguing candidate for further investigation .
Anti-Inflammatory Activity
Inflammation is associated with various diseases. Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially benefiting conditions like arthritis or inflammatory disorders .
Anti-Alzheimer’s Properties
Alzheimer’s disease involves neurodegeneration. Some research indicates that “(2-Cyclopropylethyl)thiourea” might have neuroprotective effects, making it relevant in Alzheimer’s research .
Antitubercular Applications
Tuberculosis remains a global health concern. Researchers have explored the potential of this compound as an antitubercular agent, aiming to enhance existing treatments .
Antimalarial Activity
Malaria continues to affect millions worldwide. “(2-Cyclopropylethyl)thiourea” has been investigated for its antimalarial properties, offering hope for improved treatment strategies .
Mecanismo De Acción
Target of Action
Thiourea and its derivatives have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that (2-Cyclopropylethyl)thiourea may interact with a variety of biological targets.
Mode of Action
It is known that thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production . This could potentially be a mode of action for (2-Cyclopropylethyl)thiourea, given its structural similarity to thiourea.
Biochemical Pathways
Given the broad range of biological applications of thiourea derivatives , it can be inferred that (2-Cyclopropylethyl)thiourea may impact multiple biochemical pathways.
Pharmacokinetics
It is known that thiourea is practically completely absorbed after oral administration to humans and animals, and is excreted largely unchanged via the kidneys . This suggests that (2-Cyclopropylethyl)thiourea may have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of thyroxine production by thiourea leads to an increased pituitary secretion of thyreotropic hormone and so hyperplasia of the thyroid . This could potentially be a result of (2-Cyclopropylethyl)thiourea’s action.
Action Environment
It is known that the thione form of thiourea is more prevalent in aqueous solutions , suggesting that the action of (2-Cyclopropylethyl)thiourea may also be influenced by the aqueous environment.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopropylethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTJELFRPYJFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

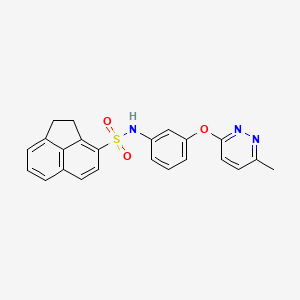

![7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2524430.png)
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2524431.png)
![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)
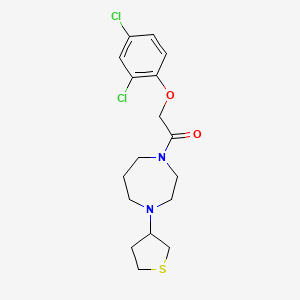
![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2524436.png)

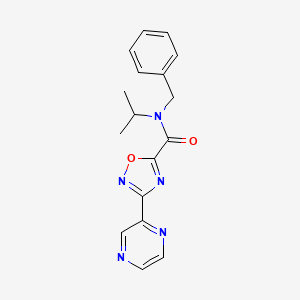

![1-(4-Chlorobenzyl)-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2524443.png)
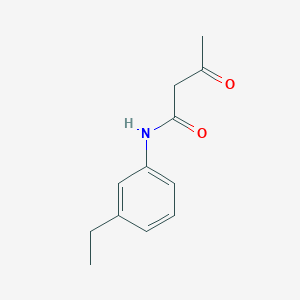
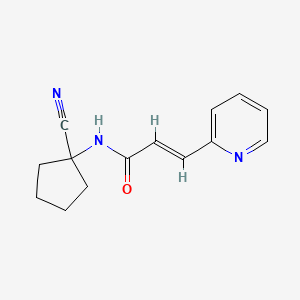
![4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2524447.png)